

Technical Application Note: Isolation and Purification of Peltatoside

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Compound of Interest

Compound Name: *Quercetin 3-rutinoside-7-glucoside*

CAS No.: 30311-61-6

Cat. No.: B1600892

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Abstract & Introduction

Peltatoside (C₂₆H₂₈O₁₆; MW: 596.5 g/mol) is a bioactive flavonoid diglycoside, specifically identified as quercetin-3-O-β-D-glucopyranosyl-(1 → 6)-O-α-L-arabinoside.[1][2][3][4][5] Primarily isolated from the leaves of *Annona crassiflora* (Araticum) and select fern species like *Microgramma vacciniifolia*, it exhibits significant analgesic, anti-inflammatory, and antioxidant properties.

Isolating flavonoid glycosides requires a delicate balance of polarity management. Unlike aglycones (e.g., Quercetin), Peltatoside is highly polar due to its disaccharide moiety. This protocol details a validated workflow using Solid-Liquid Extraction (SLE) followed by Liquid-Liquid Partitioning (LLP) and Chromatographic Purification, ensuring high purity (>95%) suitable for structural elucidation (NMR/MS) and biological assays.

Pre-Analytical Considerations

Chemical Properties & Stability

- Target Molecule: Peltatoside.[3][6][7][8]
- Class: Flavonol Diglycoside.
- Solubility: Soluble in water, methanol, ethanol, and aqueous mixtures. Insoluble in non-polar solvents (hexane, chloroform).

- **Stability:** Susceptible to acid/base hydrolysis (cleaves sugar moieties) and oxidative degradation at high temperatures (>50°C).
- **UV Maxima:** ~255 nm (Band II) and ~350 nm (Band I), characteristic of flavonols.

Sample Preparation[9]

- **Drying:** Shade-dry plant material (leaves) at ambient temperature (<35°C) to preserve glycosidic bonds. Avoid oven drying >40°C.
- **Comminution:** Grind dried leaves to a fine powder (mesh size 40–60) to maximize surface area for solvent penetration.

Experimental Protocol

Step 1: Solid-Liquid Extraction (SLE)

Objective: Exhaustive extraction of phenolic compounds while minimizing chlorophyll and lipophilic interference.

- **Solvent System:** Ethanol:Water (70:30 v/v). The water content is crucial to swell the plant matrix and solubilize the polar glycosides.
- **Procedure:**
 - Weigh 500 g of dried powdered leaves.
 - Macerate in 2.5 L of 70% EtOH (1:5 solid-to-solvent ratio) at room temperature for 72 hours.
 - Agitate manually or via overhead stirrer twice daily.
 - Filter the supernatant using Whatman No. 1 filter paper.
 - Repeat the extraction process 2 more times with fresh solvent.
 - **Concentration:** Combine filtrates and remove Ethanol using a rotary evaporator at 40°C under reduced pressure.

- Result: A dark green/brown aqueous suspension (Crude Extract).

Step 2: Liquid-Liquid Partitioning (LLP)

Objective: Fractionation based on polarity to remove lipids (non-polar) and isolate the flavonoid-rich fraction.

- Suspension: Resuspend the crude aqueous residue in 500 mL of Distilled Water.
- Defatting (Hexane Wash):
 - Add 500 mL n-Hexane. Shake vigorously in a separatory funnel. Allow layers to separate. [\[9\]](#)
 - Discard the top Hexane layer (contains chlorophyll, waxes, lipids).
 - Repeat until the Hexane layer is clear (approx. 3 times).
- Dichloromethane (DCM) Wash:
 - Extract the aqueous layer with 500 mL DCM.
 - Purpose: Removes free aglycones (e.g., Quercetin) and methoxylated flavonoids. Peltatoside (diglycoside) remains in the aqueous phase.
 - Collect the aqueous phase.
- Enrichment (Ethyl Acetate/n-Butanol):
 - Extract the aqueous phase with Ethyl Acetate (EtOAc) (3 x 500 mL).
 - Note: While some diglycosides partition into EtOAc, Peltatoside is quite polar. If the EtOAc layer is light in color, proceed to n-Butanol (n-BuOH) extraction.
 - Validated Path: Extract the remaining aqueous phase with n-Butanol (saturated with water). Peltatoside will partition into the n-BuOH phase.
 - Evaporation: Concentrate the n-BuOH (or EtOAc) fraction to dryness. This is the Flavonoid-Rich Fraction (FRF).

Step 3: Chromatographic Isolation

Objective: Purification of Peltatoside from other glycosides (e.g., Rutin, Kaempferol glycosides).

A. Size-Exclusion Chromatography (Sephadex LH-20)

- Stationary Phase: Sephadex LH-20.
- Mobile Phase: Methanol (100%).
- Mechanism: Separation by molecular size and hydrogen bonding adsorption.
- Protocol:
 - Dissolve 2 g of FRF in minimal Methanol.
 - Load onto the Sephadex LH-20 column (3 x 50 cm).
 - Elute isocratically with Methanol.
 - Collect fractions (e.g., 15 mL each) and monitor via TLC (See Section 4).
 - Combine fractions containing the target spot ($R_f \sim 0.4\text{--}0.5$ in polar systems).

B. High-Performance Liquid Chromatography (HPLC) Purification

For final polishing to >98% purity.

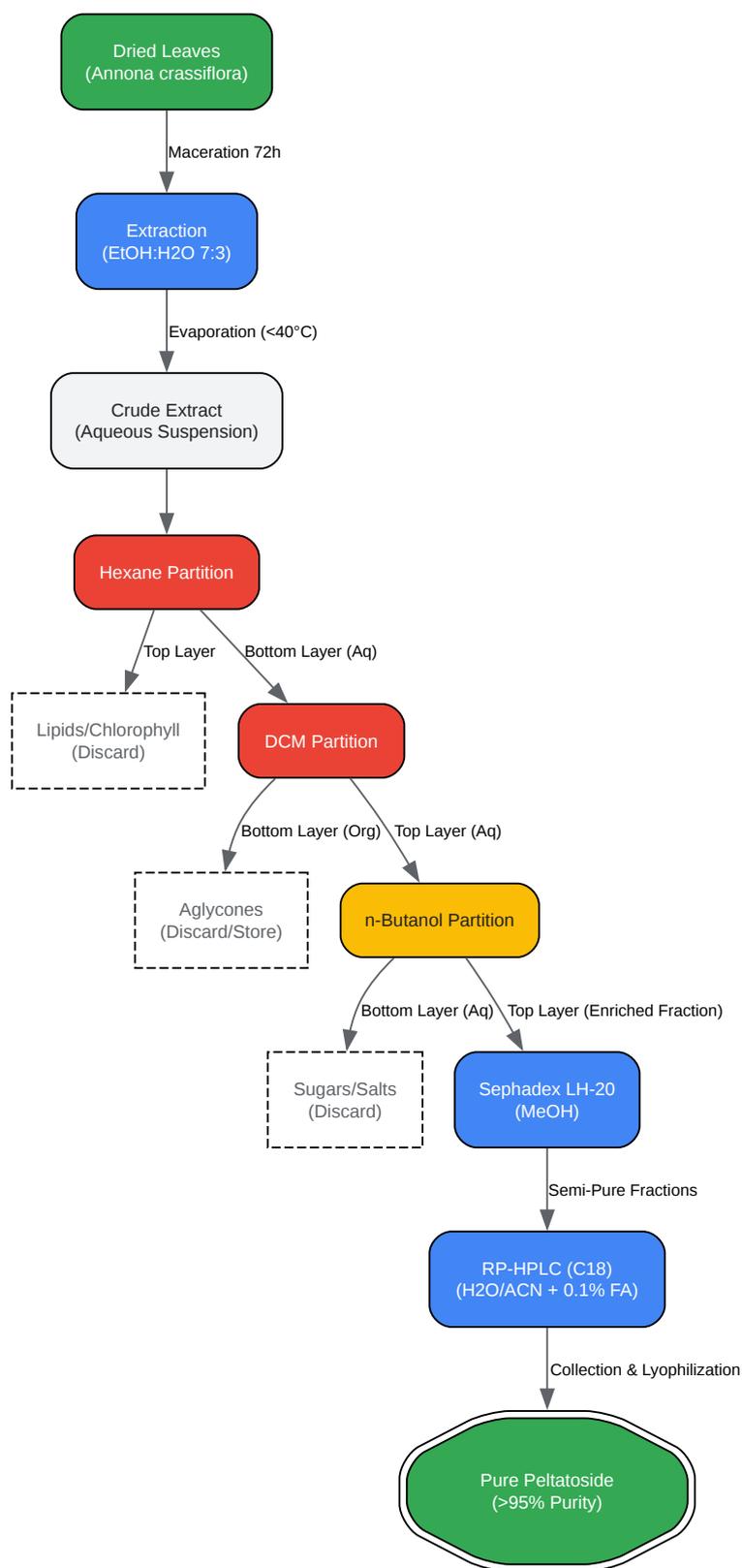
- Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 μm , 250 x 10 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[10]
- Gradient:

Time (min)	% B
0	10
20	30
30	50

| 35 | 100 |

- Flow Rate: 3.0 mL/min (Semi-Prep).
- Detection: 254 nm and 354 nm.
- Collection: Collect the peak eluting at the retention time corresponding to the Peltatoside standard (typically elutes before Quercetin but after Rutin depending on the specific column selectivity).

Visualization: Isolation Workflow



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Figure 1: Step-by-step fractionation and isolation workflow for Peltatoside.

Identification & Validation

Thin Layer Chromatography (TLC)[11]

- Plate: Silica Gel 60 F254.
- Mobile Phase: Ethyl Acetate : Formic Acid : Acetic Acid : Water (100:11:11:26).
- Visualization:
 - UV 254 nm: Dark quenching spot.
 - UV 365 nm: Dark brown/purple spot.
 - NP/PEG Reagent: Spray with Natural Products reagent (Diphenylboric acid 2-aminoethyl ester) followed by PEG-4000. View under UV 365 nm. Peltatoside fluoresces bright orange/yellow.

Spectroscopic Data (Reference Values)

Compare isolated data with literature values [1, 2].

Technique	Parameter	Diagnostic Signals (Peltatoside)
ESI-MS	Negative Mode [M-H] ⁻	m/z 595
UV-Vis	(MeOH)	256, 356 nm (Typical Flavonol)
¹ H NMR	Aglycone (Quercetin)	6.20 (d, H-6), 6.40 (d, H-8), 7.65 (d, H-2'/6'), 6.88 (d, H-5')
¹ H NMR	Sugar Anomeric Protons	5.30 (d, H-1", Glucose), 4.20 (d, H-1"', Arabinose)
¹³ C NMR	Glycosylation Site	C-3 signal shifted upfield (~134 ppm) compared to aglycone (~136 ppm)

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield	Incomplete extraction or hydrolysis.	Ensure 70% EtOH is used (not 100%). Keep temp <40°C.
Emulsions during Partition	Saponins or high protein content.	Add brine (NaCl solution) or centrifuge the mixture to break emulsion.
Impure Final Peak	Co-elution with Rutin or Kaempferol glycosides.	Adjust HPLC gradient: Decrease slope (slower gradient) or switch to Methanol instead of ACN.
Signal Broadening (NMR)	Residual water or paramagnetic impurities.	Lyophilize sample thoroughly (24h). Filter through 0.22 µm PTFE before NMR.

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